

Application Notes and Protocols: ZLN005 in Mouse Models of Obesity

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These application notes provide a comprehensive overview of the use of **ZLN005**, a novel small-molecule PGC- 1α transcriptional regulator, in mouse models of obesity and type 2 diabetes. The information is compiled from preclinical studies and is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of **ZLN005**.

Introduction

ZLN005 is a pharmacological agent that has demonstrated beneficial effects on glucose and lipid metabolism in diabetic and obese mice.[1][2] It functions by selectively increasing the expression of Peroxisome proliferator-activated receptor-y coactivator- 1α (PGC- 1α) in skeletal muscle.[1] This tissue-specific action leads to enhanced fat oxidation and glucose uptake, making **ZLN005** a promising candidate for the treatment of metabolic diseases.[1]

Mechanism of Action

ZLN005 exerts its effects primarily through the activation of the AMP-activated protein kinase (AMPK) signaling pathway in muscle cells.[1] Activation of AMPK leads to the induction of PGC-1α expression.[1] PGC-1α is a master regulator of mitochondrial biogenesis and energy metabolism.[1][3] In skeletal muscle, increased PGC-1α activity stimulates the transcription of genes involved in fatty acid oxidation and glucose transport, such as GLUT4.[1] Conversely, in

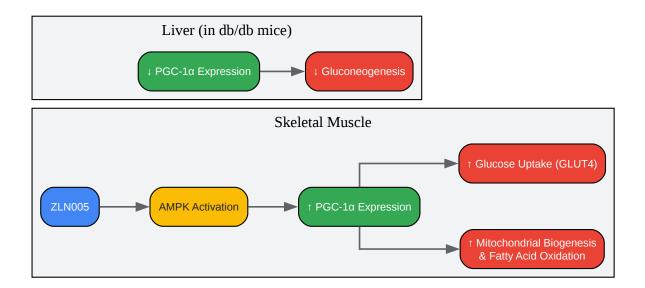


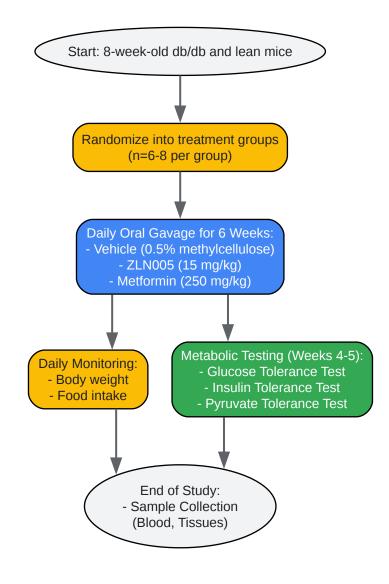




the liver of diabetic mice, **ZLN005** has been shown to reduce the expression of PGC-1 α and genes involved in gluconeogenesis, which contributes to its anti-hyperglycemic effects.[1]









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References

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- 2. Novel small-molecule PGC-1α transcriptional regulator with beneficial effects on diabetic db/db mice PubMed [pubmed.ncbi.nlm.nih.gov]
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